The source of anticancer peptide A2 is alpha-lactalbumin, which is a whey protein found in milk. This protein has been previously recognized for its potential anticancer activities, leading researchers to explore its peptide fragments for therapeutic applications.
Anticancer peptides, including ALA-A2, are classified based on their origin, structure, and mechanism of action. They are typically characterized by their ability to selectively target cancer cells while sparing normal cells. ALA-A2 belongs to the category of synthetic peptides that exhibit specific cytotoxicity towards cancerous cells through mechanisms such as inducing apoptosis or autophagy .
The synthesis of anticancer peptide A2 was accomplished using solid-phase peptide synthesis (SPPS), a widely used method for producing small peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The Fmoc (9-fluorenylmethoxycarbonyl) chemistry was employed during synthesis, which involves protecting the amino group of each amino acid until it is time to couple it with the next residue .
The synthesis process involves several key steps:
Anticancer peptide A2 has been characterized by its specific amino acid sequence derived from alpha-lactalbumin. It exhibits an alpha-helical conformation, which is crucial for its interaction with cell membranes and subsequent cytotoxic activity against cancer cells .
The molecular weight and specific sequence details of ALA-A2 have been determined through mass spectrometry and other analytical techniques. Its structure allows for effective membrane penetration, leading to its anticancer effects.
Anticancer peptide A2 undergoes various biochemical interactions upon administration to cancer cells:
The mechanism involves the alteration of lipid packing within cancer cell membranes, which destabilizes them and promotes cytotoxicity. This process may also involve downstream signaling pathways that lead to apoptosis.
The primary mechanism by which anticancer peptide A2 exerts its effects is through selective targeting and disruption of cancer cell membranes. Upon entering the cell, it triggers autophagic pathways that result in cell death .
In vitro studies have shown that ALA-A2 selectively kills A549 lung cancer cells in a dose-dependent manner while demonstrating minimal toxicity toward normal cells. This selectivity is attributed to differences in membrane composition between cancerous and healthy cells.
Anticancer peptide A2 has potential applications in various fields:
The genesis of Anticancer Peptide A2 (ALA-A2) traces back to a de novo computational strategy leveraging alpha-lactalbumin, a milk-derived protein with documented but mechanistically elusive anticancer properties. Researchers generated a comprehensive peptide library comprising 2,688 unique sequences derived from the systematic fragmentation of human alpha-lactalbumin (UniProt ID: P00709), a 142-amino-acid protein. This library encompassed peptides ranging from 5 to 25 amino acids in length, generated with a stepping window of one amino acid, thereby capturing all possible linear fragments of the parent protein. The generation was facilitated by a custom R-script-based tool named ALA2Pept, designed explicitly for this purpose [1] [2].
The library's design prioritized structural and physicochemical diversity. Analysis revealed an inverse relationship between peptide length and abundance, with shorter peptides (5-15 residues) constituting the majority. Net charge distribution analysis showed most peptides were electrically neutral, with only 25 peptides (≈1% of the library) possessing the cationic +3 charge often associated with anticancer peptide (ACP) activity. Secondary structure prediction indicated that 19 of these 25 cationic peptides adopted α-helical conformations, a structural motif frequently linked to membranolytic or cell-penetrating anticancer functions [1] [3]. This computationally generated library provided a vast, structured resource for downstream screening, circumventing the high costs and time constraints of traditional peptide discovery methods [1] [5].
Table 1: Characteristics of Alpha-Lactalbumin Derived Peptide Library
Characteristic | Value | Significance |
---|---|---|
Source Protein | Human Alpha-Lactalbumin (P00709) | Protein with known, but complex, anticancer properties (e.g., HAMLET complex). |
Total Unique Peptides | 2,688 | Comprehensive coverage of all possible linear fragments (5-25 aa). |
Length Range | 5 - 25 amino acids | Encompasses typical length range for bioactive peptides. |
Stepping Window | 1 amino acid | Ensures no potential fragment is omitted. |
Predominant Charge | Neutral (Majority), +3 (25 peptides) | Cationic charge (+2 to +7) is a common feature of many ACPs. |
Key Structural Motif | α-Helix (19 of 25 cationic peptides) | Helical structure facilitates membrane interaction and cell penetration. |
The formidable challenge of identifying genuine ACP candidates within the vast 2,688-peptide library was addressed through a sophisticated multi-tiered machine learning (ML) screening pipeline. This pipeline integrated physicochemical filtering with predictions from three distinct ML models specialized in ACP identification: ACPred-FL, AntiCP 2.0, and mACPpred [1] [3] [8].
Initial filtering focused on peptides exhibiting key ACP-associated properties: a net positive charge (+3), moderate hydrophobicity, and predicted α-helical conformation. This stringent filtering narrowed the candidates to 25 peptides. Each of these peptides was then subjected to prediction by the three ML models. These models employ diverse algorithms and feature descriptors:
To consolidate predictions and enhance robustness, researchers implemented a consensus scoring strategy. The geometric mean of the predicted ACP probabilities from all three models was calculated for each peptide. ALA-A2 (sequence: KLWCKSSQVPQSR, 13 amino acids) emerged as a top candidate, ranking second highest based on this consensus score (0.724), behind ALA-A1 (0.836). Feature importance analysis within the ML framework highlighted global hydrophobicity (H), hydrophobic moment (µH), positive charge density (particularly Lys/K and Arg/R), and peptide length as critical discriminators between active and inactive peptides [1] [7] [8]. This multi-model consensus approach significantly increased prediction confidence compared to relying on a single algorithm.
Table 2: Machine Learning Models Used in ALA-A2 Screening
Model Name | Core Algorithm | Key Features Used | Prediction for ALA-A2 | Consensus Contribution |
---|---|---|---|---|
ACPred-FL | Ensemble Learning | AAC, DPC, PCP | 0.992 (Very High) | Highest individual score |
AntiCP 2.0 | Support Vector Machine (SVM) | AAC, Binary Profiles | 0.480 (Moderate) | Lower score but contributed |
mACPpred | Random Forest (RF) | AAC, DPC, ATC, PCP | 0.798 (High) | Strong supporting evidence |
Consensus Score (Geometric Mean) | N/A | Combined output of all three models | 0.724 | Ranked ALA-A2 #2 |
The in silico predictions required rigorous experimental validation. ALA-A2 was synthesized and its anticancer efficacy evaluated in vitro against a panel of five human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), U87MG (glioblastoma), and HL-60 (leukemia). BMP-S6, a known potent ACP, served as the positive control [1] [2].
Results demonstrated that ALA-A2 exhibited potent and selective cytotoxicity against the A549 lung adenocarcinoma cell line. Treatment with 200 µM ALA-A2 reduced A549 cell viability to 59.7 ± 1.1%, indicating significant cell death. Crucially, this cytotoxic effect was dose-dependent, with increasing peptide concentration leading to greater cell death. In stark contrast, ALA-A2 showed minimal or no cytotoxicity against the other four cancer cell lines tested at the same concentration, highlighting its remarkable selectivity for lung adenocarcinoma cells [1] [3]. Furthermore, ALA-A2 displayed no hemolytic activity even at high concentrations (200 µM), a critical safety indicator confirming its lack of toxicity towards human red blood cells [1] [2].
Mechanistic investigations revealed that ALA-A2 functions primarily as a cell-penetrating peptide (CPP) rather than inducing immediate membranolysis. Once internalized into A549 cells, ALA-A2 triggered autophagy, a cellular self-degradation process. Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry (SWATH-MS) proteomics analysis identified significant alterations in autophagy-related protein pathways following ALA-A2 treatment. Subsequent functional validation experiments confirmed that ALA-A2-induced autophagic flux mediates lung cancer cell death. This mechanism distinguishes it from many membranolytic ACPs and suggests a novel intracellular mode of action [1] [2]. While the precise intracellular targets of ALA-A2 within the autophagic pathway require further elucidation, this discovery underscores its unique mechanism compared to its parent protein complex (HAMLET) and other cationic ACPs.
Table 3: In Vitro Cytotoxic Profile and Selectivity of ALA-A2
Cell Line | Cancer Type | Viability at 200 µM ALA-A2 (%) | Cytotoxic Response | Selectivity Index (vs. RBCs) |
---|---|---|---|---|
A549 | Lung Adenocarcinoma | 59.7 ± 1.1 | High Cytotoxicity | > 200 µM (No Hemolysis) |
MCF-7 | Breast Adenocarcinoma | >80% | Low/No Cytotoxicity | >200 µM |
HCT-116 | Colon Carcinoma | >80% | Low/No Cytotoxicity | >200 µM |
U87MG | Glioblastoma | >80% | Low/No Cytotoxicity | >200 µM |
HL-60 | Leukemia | >80% | Low/No Cytotoxicity | >200 µM |
Human Red Blood Cells | N/A (Normal Cells) | 100% (No Hemolysis) | No Toxicity | N/A |
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